molecular formula C11H22N4O5 B12681608 2-Amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid CAS No. 72087-41-3

2-Amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid

Cat. No.: B12681608
CAS No.: 72087-41-3
M. Wt: 290.32 g/mol
InChI Key: BZQFWTZAFAGLOE-UHFFFAOYSA-N
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Description

2-Amino-5-(diaminomethylideneamino)pentanoic acid and 3-methyl-2-oxobutanoic acid are two distinct compounds with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

  • 2-Amino-5-(diaminomethylideneamino)pentanoic acid

      Chemical Synthesis: This compound can be synthesized through the reaction of ornithine with cyanamide, followed by hydrolysis.

      Biological Synthesis: It is naturally synthesized in the urea cycle and the nitric oxide synthesis pathway in living organisms.

  • 3-methyl-2-oxobutanoic acid

      Chemical Synthesis: This compound can be synthesized through the oxidative decarboxylation of valine.

      Biological Synthesis: It is produced as an intermediate in the catabolism of valine in living organisms.

Industrial Production Methods

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Industrially, it is produced through fermentation processes using microorganisms such as Corynebacterium glutamicum.

    3-methyl-2-oxobutanoic acid: Industrial production involves the enzymatic conversion of valine using specific dehydrogenases.

Chemical Reactions Analysis

Types of Reactions

  • 2-Amino-5-(diaminomethylideneamino)pentanoic acid

      Oxidation: Can be oxidized to form nitric oxide and citrulline.

      Reduction: Can be reduced to form ornithine.

      Substitution: Can undergo substitution reactions to form various derivatives.

  • 3-methyl-2-oxobutanoic acid

      Oxidation: Can be oxidized to form isobutyric acid.

      Reduction: Can be reduced to form 3-methyl-2-hydroxybutanoic acid.

      Decarboxylation: Can undergo decarboxylation to form isobutene.

Common Reagents and Conditions

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Common reagents include cyanamide, nitric oxide synthase, and various acids and bases for hydrolysis and substitution reactions.

    3-methyl-2-oxobutanoic acid: Common reagents include dehydrogenases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.

Major Products

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Major products include nitric oxide, citrulline, and various substituted derivatives.

    3-methyl-2-oxobutanoic acid: Major products include isobutyric acid, 3-methyl-2-hydroxybutanoic acid, and isobutene.

Scientific Research Applications

Chemistry

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the synthesis of peptides and proteins, and as a precursor for the synthesis of nitric oxide.

    3-methyl-2-oxobutanoic acid: Used as an intermediate in organic synthesis and in the study of metabolic pathways.

Biology

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Plays a role in the urea cycle, nitric oxide synthesis, and protein synthesis.

    3-methyl-2-oxobutanoic acid: Involved in the catabolism of branched-chain amino acids and energy production.

Medicine

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the treatment of cardiovascular diseases, erectile dysfunction, and as a dietary supplement.

    3-methyl-2-oxobutanoic acid: Studied for its role in metabolic disorders and potential therapeutic applications.

Industry

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Used in the production of dietary supplements, pharmaceuticals, and as a feed additive.

    3-methyl-2-oxobutanoic acid: Used in the production of flavoring agents and as an intermediate in chemical manufacturing.

Mechanism of Action

  • 2-Amino-5-(diaminomethylideneamino)pentanoic acid

      Mechanism: Acts as a substrate for nitric oxide synthase, leading to the production of nitric oxide, which is a key signaling molecule in various physiological processes.

      Molecular Targets: Nitric oxide synthase, arginase, and various receptors involved in vasodilation and immune response.

  • 3-methyl-2-oxobutanoic acid

      Mechanism: Involved in the catabolic pathway of valine, leading to the production of energy and other metabolites.

      Molecular Targets: Branched-chain alpha-keto acid dehydrogenase complex and other enzymes involved in amino acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Similar compounds include citrulline, ornithine, and lysine.

    3-methyl-2-oxobutanoic acid: Similar compounds include alpha-ketoisocaproic acid and alpha-keto-beta-methylvaleric acid.

Uniqueness

    2-Amino-5-(diaminomethylideneamino)pentanoic acid: Unique due to its role in nitric oxide production and its involvement in multiple metabolic pathways.

    3-methyl-2-oxobutanoic acid: Unique due to its role as an intermediate in the catabolism of branched-chain amino acids and its involvement in energy production.

Properties

CAS No.

72087-41-3

Molecular Formula

C11H22N4O5

Molecular Weight

290.32 g/mol

IUPAC Name

2-amino-5-(diaminomethylideneamino)pentanoic acid;3-methyl-2-oxobutanoic acid

InChI

InChI=1S/C6H14N4O2.C5H8O3/c7-4(5(11)12)2-1-3-10-6(8)9;1-3(2)4(6)5(7)8/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);3H,1-2H3,(H,7,8)

InChI Key

BZQFWTZAFAGLOE-UHFFFAOYSA-N

Isomeric SMILES

CC(C)C(=O)C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CC(C)C(=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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